molecular formula C17H14N2O2S B2829019 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 339107-90-3

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine

Cat. No.: B2829019
CAS No.: 339107-90-3
M. Wt: 310.37
InChI Key: MPDDDAPQTMRCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl, phenyl, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrimidine derivatives.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrimidine compounds.

Scientific Research Applications

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylpyrimidine: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    4-Phenyl-5-(phenylsulfonyl)pyrimidine: Lacks the methyl group, which can affect its reactivity and applications.

    2-Methyl-5-(phenylsulfonyl)pyrimidine:

Uniqueness

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine is unique due to the presence of all three substituents (methyl, phenyl, and phenylsulfonyl) on the pyrimidine ring

Properties

IUPAC Name

5-(benzenesulfonyl)-2-methyl-4-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-13-18-12-16(17(19-13)14-8-4-2-5-9-14)22(20,21)15-10-6-3-7-11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDDDAPQTMRCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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